![molecular formula C15H22N2O3 B7538981 Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate, also known as MEB, is a chemical compound that has been studied for its potential applications in scientific research. MEB is a member of the class of compounds known as benzamides and is a derivative of the local anesthetic procaine. In
Mechanism of Action
The mechanism of action of Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate may increase acetylcholine levels in the brain, which could lead to improved cognitive function.
Biochemical and Physiological Effects
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which could have neuroprotective effects. Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Additionally, Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate could be studied for its potential applications in other areas of neuroscience, such as neuroprotection and neuroinflammation.
Synthesis Methods
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate can be synthesized through a multi-step process involving the reaction of procaine with ethyl chloroformate and ethylenediamine. The resulting compound can then be reacted with methyl benzoate to form Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate. The synthesis of Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate has been well-established in the literature and has been used in numerous studies.
Scientific Research Applications
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate has also been studied for its potential use as a treatment for Alzheimer's disease, with promising results in animal models.
properties
IUPAC Name |
methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-14(18)11-17(5-2)10-12-7-6-8-13(9-12)15(19)20-3/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTFWDKBVYDGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)CC1=CC(=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.